2-Ethyl-1,3-difluorobenzene

Übersicht

Beschreibung

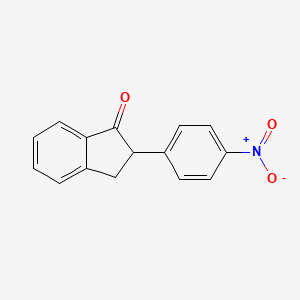

2-Ethyl-1,3-difluorobenzene is a chemical compound that is part of the fluorobenzene family, where two fluorine atoms are substituted onto the benzene ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 2-ethyl-1,3-difluorobenzene, can be achieved through various methods. One efficient strategy involves the use of activated o-aminostyrenes with ethyl bromodifluoroacetate as a difluorocarbene source. This method allows for the incorporation of two different types of fluorine motifs into the products while constructing one C-N and two C-C bonds without the need for transition metals, as demonstrated in the synthesis of 3-(2,2-difluoroethyl)-2-fluoroindoles .

Molecular Structure Analysis

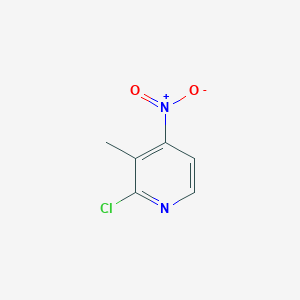

The molecular structure of 2-ethyl-1,3-difluorobenzene would consist of a benzene ring with two fluorine atoms and an ethyl group attached to it. The presence of fluorine atoms can significantly affect the electronic properties of the molecule due to their high electronegativity.

Chemical Reactions Analysis

Fluorinated benzene derivatives can undergo various chemical reactions. For instance, the difunctionalization of styrenes with electrophilic perfluoroalkyl and tert-butylperoxy radicals can produce compounds like (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene under room temperature conditions . Additionally, reactions of 2,3,5,6-tetra(vinylthio)difluorobenzene with different nucleophiles can lead to the substitution of fluorine atoms and the formation of various functionalized benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-1,3-difluorobenzene would be influenced by the presence of the ethyl group and the fluorine atoms. The fluorine atoms would increase the compound's stability and could potentially affect its boiling point, density, and solubility. The ethyl group would contribute to the compound's hydrophobic character. Trifluoromethanesulphonic acid has been shown to be an effective catalyst for the ethylation of benzene, which could be a relevant reaction for modifying the properties of 2-ethyl-1,3-difluorobenzene .

Wissenschaftliche Forschungsanwendungen

Fluorination Techniques : Kitamura et al. (2011) developed a practical method for the fluorination of 1,3-dicarbonyl compounds, including ethyl benzoylacetate, using aqueous hydrofluoric acid and iodosylbenzene. This technique is relevant for the synthesis of fluorinated organic compounds like 2-Ethyl-1,3-difluorobenzene (Kitamura, Kuriki, Morshed, & Hori, 2011).

Liquid-Liquid Equilibria Studies : Shiflett and Yokozeki (2008) investigated the liquid-liquid equilibria in binary mixtures of fluorinated benzenes and ionic liquids. Their research provides insights into the physical properties of such mixtures, which can be useful for industrial applications involving 2-Ethyl-1,3-difluorobenzene (Shiflett & Yokozeki, 2008).

Synthetic Chemistry Applications : Ghorbani‐Vaghei et al. (2010) used poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) as a catalyst for the synthesis of benzimidazoles, highlighting the utility of derivatives of difluorobenzene in complex organic synthesis (Ghorbani‐Vaghei & Veisi, 2010).

Continuous-Flow Reactor Synthesis : Yu et al. (2018) developed an efficient process for synthesizing 1,3-difluorobenzene using a continuous-flow reactor. This research contributes to the streamlined production of difluorobenzene derivatives (Yu, Lu, Chen, Xie, & Su, 2018).

Spectroscopy Studies : Breen, Bernstein, and Seeman (1987) conducted supersonic molecular jet spectroscopy of various ethylbenzenes, including diethylbenzenes, which are structurally related to 2-Ethyl-1,3-difluorobenzene. Their work provides insights into the molecular structure and dynamics of these compounds (Breen, Bernstein, & Seeman, 1987).

Biodegradation Studies : Moreira et al. (2009) investigated the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by the microbial strain Labrys portucalensis. This study is significant for understanding the environmental fate and microbial breakdown of difluorobenzene compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-ethyl-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSMRMCWSGHMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-difluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)

![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)